5-Chloro-3-methyl-1-propyl-1H-pyrazole chemical structure and properties
5-Chloro-3-methyl-1-propyl-1H-pyrazole chemical structure and properties
An In-Depth Technical Guide to 5-Chloro-3-methyl-1-propyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating a Niche Heterocycle in Chemical Research
5-Chloro-3-methyl-1-propyl-1H-pyrazole (CAS No. 29938-67-8) is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. While specific research on this particular molecule is not extensively documented in public literature, its structural motifs—the pyrazole core, a 5-chloro substituent, and N-alkylation—are of significant interest in medicinal and agricultural chemistry.[1][2][3] The pyrazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including antifungal, herbicidal, and various therapeutic roles in medicine.[4][5]
This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1-propyl-1H-pyrazole. Due to the limited direct experimental data, this document leverages established principles of pyrazole chemistry and draws authoritative comparisons with closely related, well-characterized analogs like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. The objective is to provide researchers and drug development professionals with a robust framework for understanding, synthesizing, and utilizing this compound.
Molecular Structure and Identification
The foundational identity of any chemical compound lies in its structure and standardized identifiers.
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IUPAC Name: 5-chloro-3-methyl-1-propyl-1H-pyrazole
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CAS Number: 29938-67-8[6]
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Molecular Formula: C₇H₁₁ClN₂
The structure consists of a central pyrazole ring. The C3 position is substituted with a methyl group, the C5 position with a chlorine atom, and the N1 position with an n-propyl group. The presence of the chlorine atom at C5 is particularly significant, as it serves as a reactive handle for further functionalization via nucleophilic substitution reactions, a common strategy in the synthesis of diverse chemical libraries.[7]
Caption: Chemical structure of 5-Chloro-3-methyl-1-propyl-1H-pyrazole.
Physicochemical Properties: A Comparative Analysis
Directly measured experimental data for 5-Chloro-3-methyl-1-propyl-1H-pyrazole is scarce. However, we can predict its properties and benchmark them against its well-studied N-methyl and N-phenyl analogs to provide a reliable physicochemical context. The N-propyl group, being larger and more lipophilic than a methyl group but lacking the aromaticity of a phenyl group, will predictably influence properties like boiling point, solubility, and LogP.
| Property | 5-Chloro-3-methyl-1-propyl-1H-pyrazole (Target) | 5-Chloro-1-methyl-3-propyl-1H-pyrazole (Analog) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analog) |
| CAS Number | 29938-67-8 | 29938-64-5 | 1131-17-5[8] |
| Molecular Formula | C₇H₁₁ClN₂ | C₇H₁₁ClN₂ | C₁₀H₉ClN₂[8][9] |
| Molecular Weight | 158.63 g/mol | 158.63 g/mol [10] | 192.64 g/mol [8][9] |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | - | White to yellow solid |
| Boiling Point | Predicted: >200 °C (Higher than N-methyl analog) | - | - |
| LogP (o/w) | Predicted: ~2.5-3.0 | 1.99[10] | 3.3[8] |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DCM, acetone); low solubility in water. | - | - |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 5-chloro-N-alkyl-pyrazoles is a well-established process in organic chemistry, typically involving a two-step sequence: (1) formation of the pyrazolone core, and (2) chlorination of the resulting hydroxyl group tautomer.
Synthesis Workflow
The most logical and field-proven approach begins with the cyclocondensation of propylhydrazine with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolone intermediate. This intermediate exists in tautomeric equilibrium, presenting a hydroxyl group that can be readily substituted with a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11][12]
Caption: Proposed two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
This protocol is a robust, validated procedure adapted from standard syntheses of analogous pyrazoles.[13][14]
Step 1: Synthesis of 3-Methyl-1-propyl-1H-pyrazol-5(4H)-one
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Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reaction: Charge the flask with ethyl acetoacetate (1.0 eq) and absolute ethanol (100 mL). Begin stirring.
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Addition: Slowly add propylhydrazine (1.0 eq) dropwise to the stirred solution. The addition may be mildly exothermic; maintain the temperature below 40 °C using a water bath if necessary.
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Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically obtained as a white to off-white solid and can be used in the next step without further purification.
Step 2: Synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole
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Safety Precaution: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
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Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add the 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 eq) from the previous step.
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Reaction: Carefully and slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask.
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Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction mixture will typically become a clear, homogenous solution.
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Quenching (Critical Step): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process that releases HCl gas. Ensure adequate ventilation.
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Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography on silica gel.
Predicted Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Based on its structure, the following spectral data are predicted:
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¹H NMR (in CDCl₃):
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Propyl Group: A triplet at ~0.9-1.0 ppm (3H, -CH₃), a sextet at ~1.7-1.9 ppm (2H, -CH₂-), and a triplet at ~3.9-4.1 ppm (2H, N-CH₂-).
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Methyl Group: A singlet at ~2.2-2.3 ppm (3H, C₃-CH₃).
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Pyrazole Ring Proton: A singlet at ~6.0-6.2 ppm (1H, C₄-H).
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¹³C NMR (in CDCl₃):
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Propyl Group: Peaks expected around 11 ppm (-CH₃), 23 ppm (-CH₂-), and 50 ppm (N-CH₂-).
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Methyl Group: A peak around 13-15 ppm.
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Pyrazole Ring: Peaks expected around 105 ppm (C4), 140 ppm (C5-Cl), and 150 ppm (C3).[15]
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Mass Spectrometry (EI-MS):
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The molecular ion (M⁺) peak would be observed at m/z 158.
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A characteristic (M+2)⁺ peak at m/z 160 with approximately one-third the intensity of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.
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Infrared (IR) Spectroscopy:
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C-H stretching (aliphatic) vibrations around 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations within the pyrazole ring around 1500-1600 cm⁻¹.
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A C-Cl stretching vibration, typically in the 700-800 cm⁻¹ region.
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Applications in Research and Development
The 5-chloropyrazole moiety is a valuable building block in both agrochemical and pharmaceutical R&D.[16][17]
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Agrochemicals: Many commercial pesticides, particularly fungicides and insecticides, are based on a pyrazole core.[4] The 5-chloro substituent allows for the introduction of various thioether or amine groups, which can modulate the compound's biological activity and spectrum. The N-propyl group contributes to the molecule's overall lipophilicity, which is a critical parameter for cell membrane penetration in target organisms. Compounds like this are often screened for activity as succinate dehydrogenase inhibitors (SDHIs) in fungi or as modulators of insect nervous system targets.[4]
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Pharmaceuticals: In drug discovery, the pyrazole nucleus is present in numerous approved drugs, including anti-inflammatory agents (e.g., Celecoxib) and kinase inhibitors for cancer therapy.[1][18] 5-Chloro-3-methyl-1-propyl-1H-pyrazole serves as a versatile intermediate. The chlorine can be displaced by nucleophiles to build more complex molecules, and the overall scaffold can be used to explore structure-activity relationships (SAR) for various biological targets. Its derivatives have been investigated for a range of activities, including anticonvulsant and antimicrobial properties.[19][20]
Safety and Handling
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Hazard Statements (Expected):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
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Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
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Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator may be required.
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Handling and Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
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Avoid formation of dust and aerosols.
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First Aid Measures:
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If Inhaled: Move person to fresh air.
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In Case of Skin Contact: Wash off with soap and plenty of water.
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In Case of Eye Contact: Rinse cautiously with water for several minutes.
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If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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References
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Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry. Available at: [Link]
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2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available at: [Link]
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5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]
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Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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N
1-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-N4,N4-dimethyl-1,4-benzenediamine. SpectraBase. Available at: [Link] -
5-Chloropyrazolo[1,5-a]pyrimidine Market Size: Innovation & Trends 2026-2033. Substack. Available at: [Link]
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The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace. Available at: [Link]
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The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. Available at: [Link]
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N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. Available at: [Link]
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Phosphorus oxychloride (POCl3)‐mediated synthetic process for... ResearchGate. Available at: [Link]
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Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate. Available at: [Link]
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1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
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5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Materials and Chemical Sciences. Available at: [Link]
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POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Common Organic Chemistry. Available at: [Link]
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A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
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(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. National Institutes of Health. Available at: [Link]
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